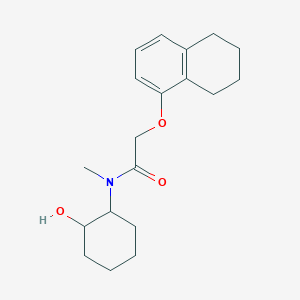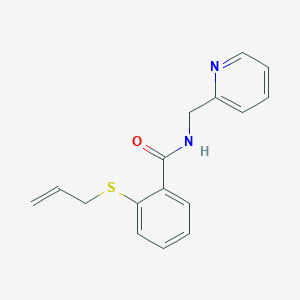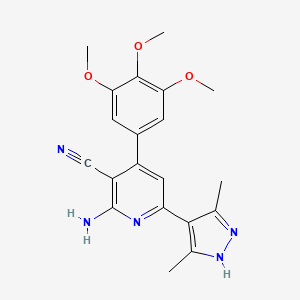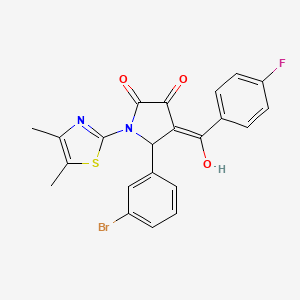![molecular formula C16H16N4O2 B5369724 methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMB is a member of the biimidazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. This compound has also been shown to modulate various signaling pathways involved in neurodegeneration, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting protein synthesis. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the scientific research of methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate. One potential direction is the development of this compound-based anticancer drugs, which could be used to treat various types of cancer. Another potential direction is the development of this compound-based antibiotics, which could be used to treat bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the field of neurodegenerative diseases.
Méthodes De Synthèse
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate can be synthesized through a multistep process involving the reaction of 4-bromomethylbenzoic acid with 5-methyl-1H,3'H-2,4'-biimidazole in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield this compound in high yield and purity.
Applications De Recherche Scientifique
Methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, this compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-[[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)9-12-3-5-13(6-4-12)16(21)22-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOJVBDRQKTNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}-1H-imidazol-1-yl)ethanol](/img/structure/B5369644.png)

![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)
![1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)

![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)

![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)